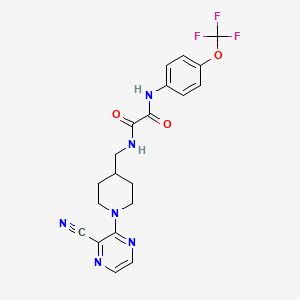

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

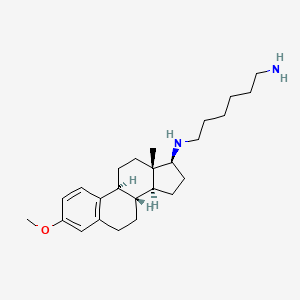

The compound N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic molecule that appears to be designed for potential pharmacological activity, given the presence of structural features such as a piperidine ring and a trifluoromethoxy phenyl group, which are commonly found in drug molecules. The cyanopyrazinyl and oxalamide moieties suggest that this compound could be involved in interactions with biological targets, possibly acting as an inhibitor or modulator of specific enzymes or receptors.

Synthesis Analysis

While the specific synthesis of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the preparation of N-heteroarylpiperidine ether-based human NK1 antagonists, which share some structural similarities with the compound , involves multi-step synthetic routes that may include the formation of piperidine rings, introduction of heteroaryl groups, and subsequent modifications to add functional groups like trifluoromethyl ethers . The synthesis of related piperidine compounds has been achieved by condensation reactions and has been characterized by spectroscopic methods such as NMR .

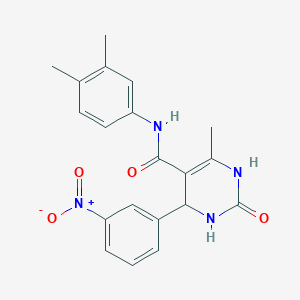

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques like X-ray crystallography and NMR spectroscopy. For example, the crystal structure of a fentanyl analogue was determined, revealing supramolecular motifs and protonation sites on the piperidine ring . These techniques could similarly be applied to analyze the molecular structure of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, providing insights into its three-dimensional conformation and potential interaction sites for biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by its functional groups. The cyano group on the pyrazine ring could undergo nucleophilic addition reactions, while the oxalamide moiety might participate in the formation of hydrogen bonds or act as a hydrogen bond acceptor. The trifluoromethoxy group could affect the electronic properties of the phenyl ring, potentially influencing its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide would be expected to include moderate solubility in organic solvents due to the presence of both polar and nonpolar regions within the molecule. The compound's melting point, boiling point, and stability could be influenced by the presence of the trifluoromethoxy group, which is known to confer stability and volatility to molecules . The compound's pharmacokinetic properties, such as oral bioavailability and metabolic stability, would be of particular interest if it were being developed as a drug candidate .

Wissenschaftliche Forschungsanwendungen

PET Imaging and Neuroinflammation

One notable application of structurally related compounds is in Positron Emission Tomography (PET) imaging, targeting specific receptors in the brain to study neuroinflammation, a common feature in many neuropsychiatric disorders. For instance, [11C]CPPC, a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), is used for imaging reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo. This approach helps in understanding the immune environment in central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies. Such PET agents are valuable in developing new therapeutics targeting neuroinflammation, providing noninvasive, repeatable readouts in patients and enabling measurement of drug target engagement (Horti et al., 2019).

Tuberculostatic Activity

Compounds structurally related to N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide have been studied for their tuberculostatic activity. For example, phenylpiperazineacetic hydrazide cyclization products have shown in vitro activity against tuberculosis, with minimum inhibiting concentrations within a specific range, indicating potential as therapeutic agents against tuberculosis (Foks et al., 2004).

Antagonists for Cannabinoid Receptors

Structurally related compounds have been explored as antagonists for cannabinoid receptors, which can be significant in studying the effects of cannabinoids on the body and potentially treating conditions influenced by these receptors. Such studies involve detailed analysis of the structure-activity relationships of arylpyrazole compounds, providing insights into the binding affinities of these compounds at cannabinoid receptors (Chen et al., 2006).

Glycine Transporter 1 Inhibitor

Compounds with similar structures have been identified as potent inhibitors of the glycine transporter 1 (GlyT1), a target of interest for modulating glycine levels in the brain and potentially treating various neurological disorders. These compounds exhibit potent inhibitory activity and favorable pharmacokinetic profiles, making them candidates for further investigation as therapeutic agents (Yamamoto et al., 2016).

Eigenschaften

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O3/c21-20(22,23)32-15-3-1-14(2-4-15)28-19(31)18(30)27-12-13-5-9-29(10-6-13)17-16(11-24)25-7-8-26-17/h1-4,7-8,13H,5-6,9-10,12H2,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESPQXXQAKDIIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2530380.png)

![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)

![5-Methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2530387.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2530389.png)

![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)